molecular formula C9H17NO B13560871 1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine

1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine

Katalognummer: B13560871
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: IBMYNSKMTSSEMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound features a cyclopentane ring substituted with a tetrahydrofuran group and an amine group, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

The synthesis of 1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Tetrahydrofuran Group Introduction: The tetrahydrofuran group is introduced via nucleophilic substitution reactions.

    Amine Group Addition:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(Tetrahydrofuran-3-yl)cyclopentan-1-amine can be compared with other similar compounds, such as:

    Cyclopentanamine: Lacks the tetrahydrofuran group, making it less versatile in certain chemical reactions.

    Tetrahydrofuran-3-ylamine: Lacks the cyclopentane ring, affecting its overall chemical properties and reactivity.

    Cyclopentan-1-amine: Similar to cyclopentanamine but with different substitution patterns.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

1-(oxolan-3-yl)cyclopentan-1-amine

InChI

InChI=1S/C9H17NO/c10-9(4-1-2-5-9)8-3-6-11-7-8/h8H,1-7,10H2

InChI-Schlüssel

IBMYNSKMTSSEMY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2CCOC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.